Cas no 2137504-04-0 (3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole)

3,5-Dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole is a heterocyclic compound featuring a fused thienopyridine core linked to a dimethylpyrazole moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid bicyclic framework enhances stability, while the pyrazole group offers potential for further functionalization. Its balanced lipophilicity and hydrogen-bonding capabilities suggest utility in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-modulating applications. The presence of multiple heteroatoms enables diverse interactions with biological targets, supporting its use in developing novel bioactive molecules. Proper handling under inert conditions is recommended due to potential sensitivity.
3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole structure
2137504-04-0 structure
Product name:3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole
CAS No:2137504-04-0
MF:C12H15N3S
MW:233.332600831985
CID:6498883
PubChem ID:165470574

3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole
    • EN300-1075756
    • 3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
    • 2137504-04-0
    • Inchi: 1S/C12H15N3S/c1-7-10(8(2)15-14-7)11-12-9(3-5-13-11)4-6-16-12/h4,6,11,13H,3,5H2,1-2H3,(H,14,15)
    • InChI Key: XYDRPRPJZLNCCE-UHFFFAOYSA-N
    • SMILES: S1C=CC2CCNC(C3C(C)=NNC=3C)C1=2

Computed Properties

  • Exact Mass: 233.09866866g/mol
  • Monoisotopic Mass: 233.09866866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69Ų
  • XLogP3: 1.8

3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1075756-10g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
10g
$5467.0 2023-10-28
Enamine
EN300-1075756-0.05g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
0.05g
$1068.0 2023-10-28
Enamine
EN300-1075756-0.5g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
0.5g
$1221.0 2023-10-28
Enamine
EN300-1075756-1.0g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0
1g
$1256.0 2023-06-10
Enamine
EN300-1075756-10.0g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0
10g
$5405.0 2023-06-10
Enamine
EN300-1075756-5g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
5g
$3687.0 2023-10-28
Enamine
EN300-1075756-1g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
1g
$1272.0 2023-10-28
Enamine
EN300-1075756-0.1g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
0.1g
$1119.0 2023-10-28
Enamine
EN300-1075756-0.25g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0 95%
0.25g
$1170.0 2023-10-28
Enamine
EN300-1075756-5.0g
3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole
2137504-04-0
5g
$3645.0 2023-06-10

3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole Related Literature

Additional information on 3,5-dimethyl-4-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole

Research Brief on 3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole (CAS: 2137504-04-0)

The compound 3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole (CAS: 2137504-04-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold combines a pyrazole core with a thienopyridine moiety, offering unique structural features that have attracted significant attention for potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of kinase inhibition and modulation of cellular signaling pathways.

A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of this compound through a novel multicomponent reaction strategy, achieving high yields (78-85%) and excellent purity (>98%). The researchers employed a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry of the final product. This synthetic route represents a significant improvement over previous methods, offering better scalability and reduced environmental impact through minimized solvent use and lower energy requirements.

Pharmacological characterization has revealed that 3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole exhibits potent inhibitory activity against several protein kinases, particularly those involved in inflammatory pathways. In vitro assays demonstrated IC50 values in the low nanomolar range (2-15 nM) for JAK family kinases, with notable selectivity over other kinase families. Molecular docking studies suggest that the compound binds to the ATP-binding site through key hydrogen bond interactions with the hinge region and hydrophobic interactions with the gatekeeper residue.

Recent preclinical investigations have explored the therapeutic potential of this compound in autoimmune diseases and certain cancers. A 2024 study in Nature Communications reported that oral administration of the compound (10 mg/kg twice daily) significantly reduced disease progression in a mouse model of rheumatoid arthritis, with comparable efficacy to tofacitinib but with improved safety profile regarding liver enzyme elevation. The compound showed excellent pharmacokinetic properties, including high oral bioavailability (F = 82%) and favorable tissue distribution, particularly in lymphoid organs.

Ongoing research is investigating structural modifications to further optimize the pharmacological profile of this scaffold. Several derivatives have been synthesized with variations at the 3,5-dimethyl positions and modifications to the thienopyridine ring system. Preliminary results suggest that certain analogs maintain potent kinase inhibition while improving metabolic stability and reducing potential off-target effects. The compound's unique chemical structure also presents opportunities for development as a molecular probe to study kinase signaling networks in various disease contexts.

In conclusion, 3,5-dimethyl-4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole represents an exciting development in medicinal chemistry, combining synthetic accessibility with promising biological activity. The compound's dual functionality as both a therapeutic candidate and a research tool underscores its value in chemical biology. Future studies will likely focus on clinical translation and expansion of its therapeutic indications, particularly in areas of unmet medical need where kinase modulation shows promise.

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